Iristectorigenin B

説明

準備方法

Synthetic Routes and Reaction Conditions

Iristectorigenin B can be synthesized through various chemical routes. One common method involves the extraction of the compound from the rhizomes of Belamcanda chinensis using methanol as a solvent. The extract is then subjected to chromatographic techniques to isolate and purify this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant sources. The rhizomes are harvested, dried, and ground into a fine powder. This powder is then extracted using solvents such as methanol or ethanol. The extract is concentrated and purified using techniques like high-performance liquid chromatography to obtain this compound in its pure form .

化学反応の分析

Types of Reactions

Iristectorigenin B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.

Substitution: Common reagents include halogens and nucleophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives .

科学的研究の応用

Pharmacological Properties

-

Antioxidant Activity

- Iristectorigenin B exhibits significant antioxidant properties, which are crucial for combating oxidative stress in cells. Research has demonstrated its ability to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. For instance, studies utilizing the HPLC-ABTS method have shown that extracts containing this compound possess considerable antioxidant activity, contributing to their potential therapeutic applications in conditions characterized by oxidative stress .

- Anti-Inflammatory Effects

-

Anticancer Activity

- A notable application of this compound is in cancer research. Studies have shown that it possesses cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation . In animal models, extracts containing this compound have demonstrated the ability to inhibit tumor growth, suggesting its potential as an adjunct therapy in cancer treatment .

Cytotoxicity Evaluation

A comprehensive study evaluated the cytotoxic effects of this compound alongside other phytochemicals extracted from Belamcanda chinensis. The results indicated that at specific concentrations, this compound significantly reduced cell viability in HepG2 and A549 cell lines, with IC50 values indicating potent activity .

| Cell Line | IC50 Value (µg/mL) | Observations |

|---|---|---|

| HepG2 | 410 ± 100 | Significant reduction in viability |

| A549 | 330 ± 40 | Induction of apoptosis observed |

Antioxidant and Anti-inflammatory Activities

Another study focused on the antioxidant capacity of extracts containing this compound using various assays (HPLC-ABTS). The findings highlighted a strong correlation between the concentration of the compound and its antioxidant activity, supporting its role as a natural antioxidant agent.

| Assay Type | Result |

|---|---|

| HPLC-ABTS | High radical scavenging activity |

| NRF2 Expression Assay | Upregulation observed |

作用機序

Iristectorigenin B exerts its effects primarily through the activation of liver X receptors, which are nuclear receptors involved in the regulation of cholesterol homeostasis. By activating these receptors, this compound increases the expression of ATP-binding cassette transporters A1 and G1, which are involved in the efflux of cholesterol from macrophages. This reduces cholesterol accumulation in macrophages and helps maintain overall cholesterol balance without inducing hepatic lipid accumulation .

類似化合物との比較

Similar Compounds

Iristectorigenin A: Another isoflavone isolated from Belamcanda chinensis with similar biological activities.

Tectorigenin: An isoflavone with anti-inflammatory and anticancer properties.

Irigenin: Known for its hepatoprotective and anticancer activities.

Uniqueness

Iristectorigenin B is unique due to its dual role as a liver X receptor modulator and its ability to regulate cholesterol homeostasis without inducing hepatic lipid accumulation. This makes it a promising candidate for the development of therapies aimed at treating hypercholesterolemia and atherosclerosis .

生物活性

Iristectorigenin B, a compound derived from various Iris species, has garnered attention for its diverse biological activities. This article explores its phytochemical properties, biological effects, and potential applications in medicine, supported by recent research findings.

This compound is classified as a flavonoid with the chemical formula and a molecular weight of 342.29 g/mol. It is part of a larger group of bioactive compounds found in the Iris genus, which are known for their medicinal properties.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively. For instance, assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that this compound can reduce oxidative stress markers significantly, suggesting its potential use in preventing oxidative damage in cells .

2. Antimicrobial Effects

This compound has been tested against various bacterial strains, showcasing notable antimicrobial activity. Studies involving methanolic extracts of Iris species have reported that this compound can inhibit the growth of pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its effectiveness in disrupting bacterial biofilms, which are often resistant to conventional antibiotics .

3. Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented through various assays. In human neutrophil models, it has been shown to reduce respiratory burst activity, indicating a potential role in managing inflammatory conditions . Furthermore, it may inhibit pro-inflammatory cytokines, contributing to its therapeutic profile.

4. Cytotoxicity Against Cancer Cells

In vitro studies have revealed that this compound possesses cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest . The following table summarizes the cytotoxic effects observed in different studies:

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in pharmacology:

- Antiviral Activity : Research has indicated that extracts containing this compound exhibit activity against viruses such as coronavirus 229E, suggesting a role in antiviral therapies .

- Quorum Sensing Inhibition : The compound has shown promise in inhibiting quorum sensing mechanisms in bacteria, which could be pivotal for developing new strategies against biofilm-associated infections .

特性

IUPAC Name |

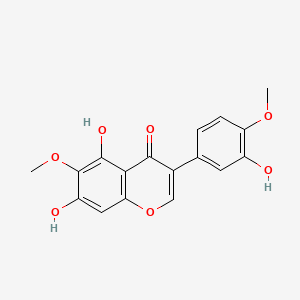

5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-12-4-3-8(5-10(12)18)9-7-24-13-6-11(19)17(23-2)16(21)14(13)15(9)20/h3-7,18-19,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZOUWHPDDOJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70235862 | |

| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37744-62-0, 86849-77-6 | |

| Record name | Iristectorigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037744620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086849776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iristectorigenin B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF3VR8KUL4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。